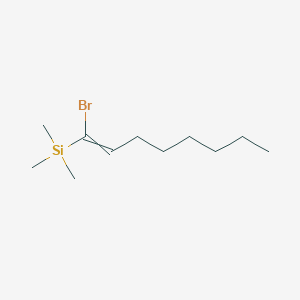
(1-Bromooct-1-en-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromine atom, an octenyl group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromooct-1-en-1-yl)(trimethyl)silane typically involves the reaction of 1-octenyl magnesium bromide with trimethylsilyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction proceeds as follows:
1-Octenyl magnesium bromide+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the octenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine or hydrogen bromide are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
Substitution Reactions: Products include (1-Hydroxyoct-1-en-1-yl)(trimethyl)silane or (1-Alkoxyoct-1-en-1-yl)(trimethyl)silane.
Addition Reactions: Products include 1,2-dibromo derivatives or bromoalkanes.
Reduction Reactions: Products include octane or octene derivatives.
Aplicaciones Científicas De Investigación
(1-Bromooct-1-en-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of silicon-containing polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Bromooct-1-en-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the octenyl group are key sites for chemical reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Bromovinyl)trimethylsilane
- (1-Bromomethyl)cyclopropyl(trimethyl)silane
- Bromotrimethylsilane
Uniqueness
(1-Bromooct-1-en-1-yl)(trimethyl)silane is unique due to the presence of the octenyl group, which provides additional reactivity and versatility compared to simpler bromosilanes. The combination of the bromine atom and the trimethylsilyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
168558-90-5 |
|---|---|
Fórmula molecular |
C11H23BrSi |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-bromooct-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H23BrSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
JBSPMVUKKAURAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C([Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)

![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
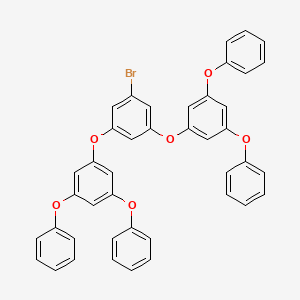
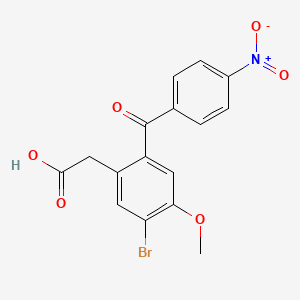

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)

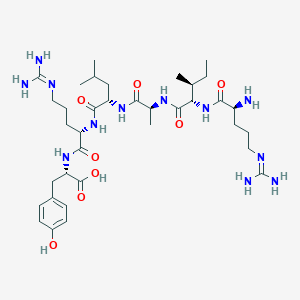
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
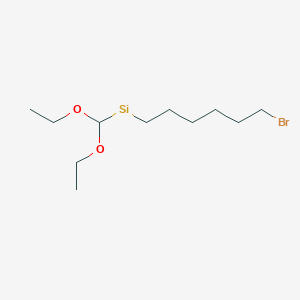
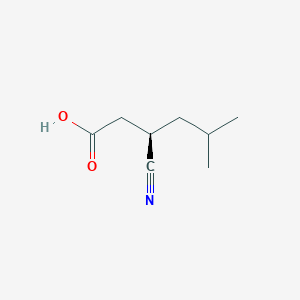
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
